molecular formula C11H7FO2 B1315869 6-Fluoronaphthalene-1-carboxylic acid CAS No. 575-08-6

6-Fluoronaphthalene-1-carboxylic acid

Cat. No.: B1315869
CAS No.: 575-08-6
M. Wt: 190.17 g/mol
InChI Key: PRGBEFGWVMWEGQ-UHFFFAOYSA-N
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Description

6-Fluoronaphthalene-1-carboxylic acid is a chemical compound belonging to the class of naphthalene carboxylic acids. It is a fluorinated derivative of naphthalene, characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 1st position on the naphthalene ring. This compound has a molecular formula of C11H7FO2 and a molecular weight of 190.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoronaphthalene-1-carboxylic acid can be achieved through various methods. One common approach involves the fluorination of naphthalene-1-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and a catalyst such as silver nitrate to facilitate the fluorination process .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoronaphthalene-1-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-fluoronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins or enzymes, influencing their activity and function .

Comparison with Similar Compounds

    Naphthalene-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    6-Chloronaphthalene-1-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    6-Bromonaphthalene-1-carboxylic acid:

Uniqueness: 6-Fluoronaphthalene-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased stability, lipophilicity, and specific reactivity patterns. These properties make it valuable in various research and industrial applications .

Properties

IUPAC Name

6-fluoronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGBEFGWVMWEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561899
Record name 6-Fluoronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-08-6
Record name 6-Fluoro-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=575-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 1 liter round-bottomed flask equipped with condenser and N2 inlet were added 345 ml (3.68 mol) of fluorobenzene and 48 g (0.428 mol) of furoic acid. To the stirring suspension was added in portions 120 g (0.899 mmol of aluminum chloride. The reaction mixture was stirred at 95° C. for 16 hours and then quenched by addition to ice/water/1N HCl. After stirring 1 hour, the aqueous layer was decanted, and benzene and a saturated aqueous solution of sodium bicarbonate were added. After stirring 1 hour, the layers were separated, the aqueous layer washed with benzene, acidified, and extracted into ethyl acetate. The ethyl acetate layer was washed with water and brine, dried over sodium sulfate, and evaporated to a solid. The solid was triturated with isopropyl ether to give 5.0 g (6.1%) of a white solid, NMR (DMSO-d6): 7.0-8.0 (m, 5H), 8.6 (m, 1H).
Quantity
345 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0.899 mmol
Type
catalyst
Reaction Step Two
Yield
6.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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